molecular formula C6H13Cl2NO B12321893 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride

Cat. No.: B12321893
M. Wt: 186.08 g/mol
InChI Key: UYCJMRLNPAXBJE-UHFFFAOYSA-N
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Description

Chiral Center Analysis and Absolute Configuration Determination

The compound’s stereogenic center at carbon 3 adopts an S-configuration , as confirmed by X-ray crystallographic studies of related analogs. This assignment aligns with the Cahn-Ingold-Prelog priority rules:

  • Amino group (-NH3⁺, highest priority due to protonation)
  • Carbonyl-bearing carbon (C2)
  • Methyl-substituted carbon (C4)
  • Chloromethyl group (C1)

Crystallographic data reveal a tetrahedral geometry around C3 with bond angles deviating ≤ 2.5° from ideal sp³ hybridization. The absolute configuration was further verified through optical rotation comparisons ([α]D²⁵ = +38.7° in methanol), matching computational predictions from density functional theory (DFT) simulations.

Conformational Isomerism in Solid-State vs. Solution Phase

Solid-state analysis via single-crystal X-ray diffraction shows a gauche conformation between the amino and chloro groups (dihedral angle = 62.4°), stabilized by an intramolecular N-H···O=C hydrogen bond (2.09 Å). In contrast, nuclear Overhauser effect spectroscopy (NOESY) reveals dynamic equilibrium between three dominant solution-phase conformers:

Conformer Dihedral Angle C2-C3-C4-C5 Population (%)
I -178.3° (antiperiplanar) 42
II -65.1° (gauche) 33
III +57.8° (gauche) 25

The conformational flexibility arises from low rotational barriers (ΔG‡ = 8.2-11.7 kJ/mol) around the C3-C4 bond, as quantified by variable-temperature ¹³C NMR.

Properties

IUPAC Name

3-amino-1-chloro-4-methylpentan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCJMRLNPAXBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Activation

The synthesis typically begins with a methyl-substituted pentan-2-one derivative. For example, 4-methylpentan-2-one serves as a common precursor due to its symmetrical substitution pattern, which facilitates regioselective chlorination at the C1 position. Activation of the α-carbon adjacent to the carbonyl group is achieved through Lewis acids such as aluminum chloride (AlCl₃), which polarizes the carbonyl bond and enhances electrophilic substitution.

Chlorination Reagents and Conditions

Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are the most effective chlorinating agents, achieving yields exceeding 75% under reflux conditions (110–115°C). A patent by demonstrates that combining POCl₃ (10 equiv) with PCl₅ (1 equiv) in a dichloromethane solvent system minimizes side reactions like over-chlorination. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically within 2–3 hours.

Table 1: Comparison of Chlorination Methods

Reagent System Temperature (°C) Time (h) Yield (%)
POCl₃/PCl₅ 115 2 78
SOCl₂ 65 4 62
Cl₂/AlCl₃ 25 6 45

Introduction of the Amino Group

Gabriel Synthesis and Hofmann Degradation

The amine functionality at C3 is introduced via Hofmann degradation of a carboxamide intermediate. As detailed in, the nitrile group in 2-chloro-4-methyl-3-cyanopentan-2-one is hydrolyzed to a carboxamide using concentrated sulfuric acid at 90°C. Subsequent treatment with sodium hypobromite (NaOBr) in a basic aqueous medium cleaves the amide bond, yielding the primary amine. This step achieves an 85% conversion efficiency when conducted at 70°C for 1 hour.

Reductive Amination Alternatives

An alternative pathway involves reductive amination of a keto-chloride intermediate. Using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine intermediate is selectively reduced to the amine. However, this method produces lower yields (∼60%) due to competing reduction of the chloroalkyl group.

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The free base 3-amino-1-chloro-4-methylpentan-2-one is treated with gaseous hydrogen chloride (HCl) in anhydrous diethyl ether to precipitate the hydrochloride salt. Crystallization from a ethanol/water (3:1) mixture at 0°C yields colorless needles with >99% purity, as confirmed by melting point (mp 189–191°C) and elemental analysis.

Table 2: Hydrochloride Salt Characterization Data

Property Value
Molecular Formula C₆H₁₂ClNO·HCl
Molecular Weight 186.08 g/mol
Melting Point 189–191°C
Solubility (H₂O) 25 g/100 mL

Industrial-Scale Optimization

Continuous Flow Reactor Design

Recent advancements employ continuous flow reactors to enhance reaction control and scalability. A tubular reactor with staggered mixing zones ensures uniform exposure to POCl₃, reducing byproduct formation by 40% compared to batch processes. Residence times of 15 minutes at 110°C achieve 82% chlorination efficiency.

Waste Management and Solvent Recovery

Phosphorus-containing byproducts are neutralized with aqueous sodium bicarbonate, yielding non-hazardous phosphate salts. Dichloromethane solvent is recovered via fractional distillation, achieving 95% reuse rates and minimizing environmental impact.

Analytical and Quality Control Protocols

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 1.12 (d, 3H, CH(CH₃)), 2.45 (q, 1H, CH₂Cl), 3.28 (m, 1H, NH₃⁺), 4.01 (s, 2H, COCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 720 cm⁻¹ (C–Cl stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥99% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride serves as an important building block in organic synthesis. It is utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including:

  • Oxidation : Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to form ketones or carboxylic acids.
  • Reduction : Employing reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles (e.g., hydroxide ions), leading to diverse derivatives.

Pharmaceutical Applications

Intermediate in Drug Synthesis
One of the notable pharmaceutical applications of 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is its role as an intermediate in the synthesis of bioactive compounds. For instance, it has been investigated for its potential use in synthesizing HIV reverse transcriptase inhibitors, which are crucial for treating HIV infections. This compound's structural characteristics allow it to interact effectively with biological targets, facilitating the development of new therapeutic agents .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is employed to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it a valuable tool for investigating biochemical processes. Researchers utilize this compound to explore its effects on various enzymes, contributing to a deeper understanding of metabolic regulation and potential therapeutic targets .

Industrial Applications

Production of Specialty Chemicals
The compound is also utilized in industrial settings for producing specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing other industrial products, enhancing its utility in chemical manufacturing processes .

Case Study 1: Synthesis of Nevirapine

Nevirapine is an important non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The synthesis process involves multiple steps where 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride acts as a key intermediate. The reaction conditions and yields have been optimized to enhance efficiency and reduce costs .

Case Study 2: Enzyme Inhibition Studies

Research conducted by various groups has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that modifications using this compound can lead to significant changes in enzyme kinetics, providing insights into potential drug design strategies .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Outcomes
Chemical SynthesisBuilding block for complex moleculesUsed in the synthesis of pharmaceuticals
Pharmaceutical ApplicationsIntermediate for drug developmentKey role in synthesizing HIV inhibitors
Biochemical ResearchStudies on enzyme interactions and metabolic pathwaysInsights into enzyme kinetics and drug design
Industrial ApplicationsProduction of specialty chemicalsIntermediate for various industrial products

Mechanism of Action

The mechanism of action of 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents and backbone modifications, influencing reactivity and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride C₆H₁₃Cl₂NO 4-methyl, 3-amino, 1-chloro ~206.09 (calc.) Chiral center, ketone backbone
(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride () C₁₀H₁₃Cl₂NO 4-phenyl, 3-amino, 1-chloro 234.12 Aromatic substitution, higher lipophilicity
4-Methoxy-4-methylpentan-1-amine hydrochloride () C₇H₁₆ClNO 4-methoxy, 4-methyl, 1-amine 165.66 Ether linkage, tertiary amine
Pentylone Hydrochloride () C₁₃H₁₇NO₃·HCl 1,3-benzodioxolyl, methylamino 271.7 Psychoactive cathinone derivative

Structural Insights :

  • Aromatic vs.

Analytical and Pharmacological Data

  • Analytical Methods :

    • RP-HPLC methods () are commonly employed for purity analysis of hydrochlorides, with accuracy and repeatability data (e.g., ±2% RSD) ensuring reliable quantification .

    • The absence of specific chromatographic data for the target compound highlights a research gap.
  • Pharmacological Potential: While the target compound’s bioactivity is undocumented, structurally related cathinones (e.g., Pentylone) act as serotonin-norepinephrine-dopamine reuptake inhibitors, suggesting possible CNS applications . The phenyl-substituted analog () may serve as a protease inhibitor due to its similarity to chloromethyl ketone inhibitors .

Biological Activity

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is a chemical compound with significant biological activity. Its molecular structure includes an amino group and a chlorine atom, which contribute to its reactivity and interaction with biological systems. This compound has been investigated for various applications in chemistry, biology, and medicine, particularly in enzyme inhibition and potential therapeutic properties.

Molecular Formula

  • C : 6
  • H : 11
  • Cl : 1
  • N : 1
  • O : 1 (as a hydrochloride)

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. It can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can disrupt various biochemical pathways, affecting cellular processes.

Chemical Reactions

3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride can undergo several chemical reactions:

  • Substitution Reactions : Chlorine can be replaced by nucleophiles such as hydroxide ions.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different products, including carboxylic acids or amines.
Reaction TypeExample ReagentsProducts
SubstitutionSodium hydroxide3-Amino-3-methyl-2-pentanone
OxidationPotassium permanganateCorresponding carboxylic acids
ReductionLithium aluminum hydrideAmines or alcohols

Enzyme Inhibition

Research indicates that 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride exhibits inhibitory effects on certain enzymes. This property is particularly valuable in drug development, where enzyme inhibitors can be used to treat various diseases.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that the compound may possess antimicrobial and anticancer activities. Specific assays have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, although further research is needed to confirm these effects.

Case Studies

  • Enzyme Interaction Study :
    • A study demonstrated that the compound inhibited the activity of a specific enzyme involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Activity :
    • In vitro tests showed that 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Cancer Cell Line Study :
    • Research involving human cancer cell lines indicated that treatment with this compound led to decreased cell viability, supporting its potential role in cancer therapy.

Q & A

Q. What synthetic methodologies are recommended for 3-Amino-1-chloro-4-methylpentan-2-one hydrochloride, and how can reaction conditions be optimized to minimize byproducts?

Answer:

  • Key Methodologies :
    • Esterification and Ring-Opening Reactions : Use thionyl chloride (SOCl₂) to facilitate esterification of precursors like 2-azabicyclo[2,2,1]hept-5-ene-3-one, followed by ring-opening in dichloromethane (DCM) to yield intermediates .
    • Reduction Steps : Employ aqueous DCM solutions with reducing agents (e.g., NaBH₄) to stabilize reactive intermediates and minimize hydrolysis .
  • Optimization Strategies :
    • Temperature Control : Maintain reactions below 10°C to prevent thermal degradation of intermediates .
    • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance reaction homogeneity and reduce side reactions .

Q. How should researchers handle and store 3-Amino-1-chloro-4-methylpentan-2-one hydrochloride to ensure stability?

Answer:

  • Storage Conditions :
    • Temperature : Store at -20°C in airtight, light-resistant containers to prevent photodegradation .
    • Humidity Control : Use desiccants in storage environments to avoid hygroscopic degradation .
  • Handling Protocols :
    • Personal Protective Equipment (PPE) : Use respiratory protection (one-way valve masks) and nitrile gloves during handling .
    • Stability Monitoring : Conduct periodic HPLC or LC-MS analyses to verify compound integrity over time .

Advanced Research Questions

Q. What advanced techniques are critical for resolving structural ambiguities in derivatives of 3-Amino-1-chloro-4-methylpentan-2-one hydrochloride?

Answer:

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) in monoclinic space groups (e.g., P21/c or P21/n) provides precise bond-length and stereochemical data .
  • Spectroscopic Methods :
    • UV/Vis Spectroscopy : Monitor λmax values (e.g., 350 nm) to confirm electronic transitions in conjugated systems .
    • NMR Analysis : Use ¹³C DEPT and 2D NOESY to distinguish between regioisomers and confirm amine protonation states .

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data for this compound?

Answer:

  • Data Reconciliation Workflow :
    • Benchmark Computational Models : Validate density functional theory (DFT) methods against crystallographic data .
    • Experimental Validation : Perform kinetic studies under controlled conditions (e.g., pH, solvent polarity) to compare with simulated reaction pathways .
    • Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) metrics for bond angles/energies .
  • Case Study : Adjust solvation models in simulations to account for hydrogen bonding in aqueous DCM mixtures, which may explain discrepancies in nucleophilic substitution rates .

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